molecular formula C9H5IO3 B14462554 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- CAS No. 65763-00-0

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-

Cat. No.: B14462554
CAS No.: 65763-00-0
M. Wt: 288.04 g/mol
InChI Key: PTQBFNVKLBJCEW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxy group at the 7th position and an iodine atom at the 8th position on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- typically involves the iodination of 7-hydroxycoumarin. One common method is the electrophilic substitution reaction where iodine is introduced to the 8th position of the benzopyran ring. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-8-oxo-2H-1-benzopyran-2-one.

    Reduction: Formation of 7-hydroxy-2H-1-benzopyran-2-one.

    Substitution: Formation of various 7-hydroxy-8-substituted-2H-1-benzopyran-2-one derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.

    Industry: Used in the development of fluorescent probes and dyes due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Lacks the iodine atom, making it less reactive in certain chemical reactions.

    7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Contains a methoxy group instead of a hydroxy group, altering its chemical and biological properties.

    7,8-Dihydroxy-2H-1-benzopyran-2-one (Fraxetin): Contains an additional hydroxy group, increasing its potential for hydrogen bonding.

Uniqueness

The presence of both a hydroxy group and an iodine atom in 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- makes it unique among coumarin derivatives. This combination of functional groups enhances its reactivity and potential for forming diverse chemical and biological interactions.

Properties

IUPAC Name

7-hydroxy-8-iodochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBFNVKLBJCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215965
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65763-00-0
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065763000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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